2-Fluoro-2-phenylcyclopropan-1-amine

Catalog No.
S1972493
CAS No.
914221-39-9
M.F
C9H10FN
M. Wt
151.18
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-phenylcyclopropan-1-amine

CAS Number

914221-39-9

Product Name

2-Fluoro-2-phenylcyclopropan-1-amine

IUPAC Name

2-fluoro-2-phenylcyclopropan-1-amine

Molecular Formula

C9H10FN

Molecular Weight

151.18

InChI

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2

InChI Key

UJTQURLMCYMANH-UHFFFAOYSA-N

SMILES

C1C(C1(C2=CC=CC=C2)F)N

Synonyms

2-fluoro-2-phenylcyclopropylamine

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N

The exact mass of the compound 2-Fluoro-2-phenylcyclopropan-1-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-2-phenylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring with a phenyl group and a fluorine atom attached to the second carbon of the ring. Its chemical structure can be represented as C9H10FNC_9H_{10}FN. The compound exhibits unique stereochemistry, which contributes to its distinct chemical properties and biological activities. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug design.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert this compound into amines or alcohols, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, using nucleophiles such as sodium azide or thiols under mild conditions.

These reactions are essential for modifying the compound for various applications in organic synthesis and pharmaceutical development.

Research indicates that 2-fluoro-2-phenylcyclopropan-1-amine exhibits significant biological activity, particularly as a ligand for sigma receptors. These receptors play critical roles in various neurological processes, including pain modulation and neuroprotection. The compound's stereochemistry influences its binding affinity and selectivity towards different sigma receptor subtypes, making it a potential candidate for drug development targeting neurological disorders .

The synthesis of 2-fluoro-2-phenylcyclopropan-1-amine can be achieved through several methods:

  • Cyclopropanation of Alkenes: One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The use of chiral catalysts allows for the control of stereoselectivity, yielding specific enantiomers.
  • Enantioselective Techniques: Industrial production often employs enantioselective synthesis methods to ensure high purity of the desired enantiomer. Techniques such as enzymatic resolution or chiral chromatography are utilized to separate enantiomers from racemic mixtures.

These synthetic routes are crucial for producing this compound in sufficient quantities for research and industrial applications.

2-Fluoro-2-phenylcyclopropan-1-amine has diverse applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of potential therapeutic agents targeting sigma receptors, with implications in treating neurological disorders .
  • Organic Synthesis: The compound acts as a building block in synthesizing complex organic molecules and can function as a chiral auxiliary in asymmetric synthesis.
  • Research Tool: Its unique properties make it valuable in studies examining receptor interactions and enzyme modulation, contributing to advancements in biochemistry and pharmacology .

Studies on 2-fluoro-2-phenylcyclopropan-1-amine have demonstrated its ability to interact with various biological targets. Its mechanism of action often involves modulation of sigma receptors, influencing neurotransmitter pathways. The specificity of these interactions is largely determined by the compound's stereochemistry, which affects its binding affinity and selectivity towards different receptor subtypes . Ongoing research aims to elucidate these interactions further, potentially leading to new therapeutic applications.

Several compounds share structural similarities with 2-fluoro-2-phenylcyclopropan-1-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructureSimilarityUnique Features
(1R,2S)-2-fluoro-2-phenylcyclopropan-1-amineSimilar structure with opposite stereochemistry0.92Different biological activity due to stereochemical variation
(1S,2S)-2-fluoro-2-phenylcyclopropan-1-aminesDiastereomer with distinct spatial arrangement0.92Variation in reactivity and interaction profiles
1-(2-Fluorophenyl)propan-1-aminesContains a propanamine moiety instead of cyclopropane0.88Different pharmacokinetic properties
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochlorideCyclopropane derivative with fluorophenyl group0.92Potential differences in receptor selectivity

The uniqueness of 2-fluoro-2-phenylcyclopropan-1-amine lies in its specific stereochemistry and structural features that influence its chemical reactivity and biological interactions compared to these similar compounds. This specificity makes it particularly valuable in fields requiring precise molecular interactions, such as drug design and development.

2-Fluoro-2-phenylcyclopropan-1-amine emerged as a compound of interest in the late 20th century, with early synthetic efforts documented in the 1990s. Its development paralleled advancements in cyclopropane chemistry, particularly in the context of monoamine oxidase (MAO) inhibitor research. A key milestone occurred in 2008 when fluorinated phenylcyclopropylamines, including this compound, were systematically synthesized to study their effects on microbial tyramine oxidase. The discovery of its stereochemical influence on biological activity (e.g., MAO inhibition) marked a turning point in its pharmacological exploration.

Significance in Modern Organic Chemistry

This compound exemplifies three critical themes in contemporary synthetic chemistry:

  • Strain-driven reactivity: The cyclopropane ring's angular strain (≈60° bond angles) enhances susceptibility to ring-opening reactions.
  • Fluorine effects: The C–F bond introduces electronic modulation (σ-withdrawing, π-donating) and metabolic stability.
  • Stereochemical control: The trans-configuration (1R,2R/1S,2S) demonstrates markedly higher MAO-A inhibition (IC₅₀ = 50 nM) compared to cis-isomers.

Applications span:

  • MAO inhibitors for neurological disorders
  • Building blocks for fluorinated liquid crystals
  • Probes for studying σ receptor binding

Key Structural Features and Nomenclature

Molecular Architecture

  • IUPAC name: (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine
  • Molecular formula: C₉H₁₀FN
  • Key descriptors:
    • Bicyclic strain energy: ≈27.5 kcal/mol (cyclopropane)
    • Dipole moment: 1.98 D (calculated at B3LYP/6-31G*)
    • van der Waals volume: 156.7 ų

Structural Table

FeatureValue/DescriptionSource
Cyclopropane C–C bonds1.51 Å (average)
C–F bond length1.39 Å
N–H pKa8.2 ± 0.3 (in aqueous solution)
LogP1.85 (calculated)

Stereochemical Considerations

The compound exists as four stereoisomers:

  • (1R,2R)-trans
  • (1S,2S)-trans
  • (1R,2S)-cis
  • (1S,2R)-cis

The trans isomers exhibit superior MAO-A binding due to optimal alignment of the NH₂ and phenyl groups. Chiral resolution methods (e.g., HPLC with amylose-based columns) achieve >99% enantiomeric excess for pharmacological studies.

Synthetic Relevance

Key synthetic steps often involve:

  • Cyclopropanation: Ethyl diazoacetate + α-fluorostyrene derivatives
  • Hydrolysis: Conversion of esters to carboxylic acids (e.g., 75–80% yield)
  • Curtius rearrangement: Carboxylic acid → amine via azide intermediates

A representative synthesis from source :

Step 1: Bromofluorination of styrene derivatives  Step 2: Cyclopropanation with ethyl diazoacetate  Step 3: Saponification to carboxylic acid  Step 4: Curtius degradation to amine hydrochloride  

This four-step sequence typically achieves 18–22% overall yield for trans-isomers.

Cyclopropanation Strategies

Cyclopropanation represents the fundamental ring-forming process required for the synthesis of 2-fluoro-2-phenylcyclopropan-1-amine. Multiple strategic approaches have been developed to access substituted cyclopropanes, with particular emphasis on methods that accommodate fluorine substitution.

Ring-Closing Approaches

Ring-closing approaches to cyclopropane formation rely on intramolecular cyclization reactions where pre-formed carbon chains undergo closure to generate the three-membered ring. These methodologies are particularly valuable for constructing substituted cyclopropanes with predetermined stereochemistry.

The Michael-initiated ring closure (MIRC) reaction constitutes a prominent ring-closing strategy for cyclopropane synthesis [1]. This approach involves the nucleophilic addition of an anion or anion equivalent to an electron-deficient Michael acceptor, followed by an intramolecular ring-closing reaction. The MIRC methodology has demonstrated particular utility in the preparation of fluorinated cyclopropanes, where the fluorine substituent can be incorporated either through the nucleophilic partner or the electrophilic substrate [1].

Corey-Chaykovsky cyclopropanation represents another significant ring-closing approach, utilizing sulfur ylides as the key reactive intermediates [2]. The reaction proceeds through initial nucleophilic addition of the ylide to an electron-poor alkene, followed by intramolecular cyclization. This methodology has been successfully adapted for the synthesis of fluorinated cyclopropanes by employing fluorinated alkene substrates or fluorine-containing ylide reagents [2].

The use of halogenated carbanions in ring-closing processes provides additional synthetic flexibility. Bromonitromethane and related reagents can function as geminal nucleophile-leaving group synthons, enabling cyclopropane formation through sequential nucleophilic addition and elimination processes [2]. These approaches have shown compatibility with fluorinated substrates, allowing access to mono- and polyfluorinated cyclopropane products.

Transition Metal-Catalyzed Methods

Transition metal-catalyzed cyclopropanation has emerged as the most versatile and widely applied methodology for the synthesis of substituted cyclopropanes, including fluorinated derivatives. These methods typically involve the generation of metal-carbene intermediates that undergo [2+1] cycloaddition with alkenes.

Copper-catalyzed cyclopropanation using diazo compounds represents the most extensively developed approach within this category [3]. Copper(II) acetylacetonate has proven particularly effective for the cyclopropanation of fluorinated alkenes with ethyl diazoacetate, providing access to monofluorinated cyclopropane carboxylates [3]. The reaction proceeds under mild conditions and demonstrates broad substrate tolerance, accommodating both electron-rich and electron-poor alkenes.

Rhodium-catalyzed cyclopropanation offers complementary reactivity patterns and enhanced stereoselectivity compared to copper systems [4] [5]. Dirhodium tetracarboxylate catalysts have shown exceptional performance in the cyclopropanation of various alkene classes, including those bearing fluorine substituents. The use of chiral dirhodium catalysts enables highly enantioselective transformations, with enantiomeric excesses exceeding ninety-nine percent achievable under optimized conditions [6].

Recent developments in organophotocatalytic cyclopropanation have expanded the scope of transition metal-mediated approaches [7] [5]. Benzophenothiazine-based organic photocatalysts can mediate the cyclopropanation of unactivated alkenes with alpha-bromo-beta-ketoesters under blue light irradiation. This methodology has demonstrated compatibility with fluorinated substrates and provides access to cyclopropane products with good to excellent yields [7].

The hexafluoroisopropanol/ethyl diazoacetate/copper(II) triflate system represents a specialized approach optimized for fluorinated environments [8]. This system demonstrates particular efficiency for terminal and disubstituted alkenes, providing experimentally simple access to cyclopropane products under mild conditions [8].

Fluorination Techniques

The incorporation of fluorine into organic molecules requires specialized methodologies due to the unique properties of the carbon-fluorine bond. For 2-fluoro-2-phenylcyclopropan-1-amine synthesis, fluorination can be achieved through direct fluorination of preformed cyclopropanes or through the use of fluorinated building blocks in cyclopropanation reactions.

Electrophilic Fluorination Reagents

Electrophilic fluorination involves the reaction of electron-rich substrates with electrophilic fluorine sources. This approach has proven particularly valuable for the late-stage introduction of fluorine into cyclopropane systems [9] [10].

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents the most widely utilized electrophilic fluorinating reagent [9] [10] [11]. Selectfluor demonstrates excellent stability and safety characteristics compared to elemental fluorine, while maintaining sufficient electrophilicity for fluorination of activated substrates. The reagent has shown effectiveness in the fluorination of enol derivatives and conjugated systems relevant to cyclopropane chemistry [11].

N-fluorobenzenesulfonimide (NFSI) constitutes another important class of electrophilic fluorinating reagents [9] [10]. NFSI offers complementary reactivity to Selectfluor and has demonstrated particular utility in the fluorination of electron-rich aromatic systems and enolate equivalents. The reagent provides access to monofluorinated products under mild conditions with good functional group tolerance [10].

N-fluoro-o-benzenedisulfonimide (NFOBS) represents a more electrophilic alternative within the N-F reagent family [9]. This reagent has shown effectiveness in the fluorination of organometallic substrates, including Grignard reagents and organolithium compounds, providing direct access to fluorinated products from readily available precursors [9].

The reactivity scale for electrophilic fluorinating reagents spans eight orders of magnitude, with the choice of reagent dependent on substrate reactivity and desired selectivity [10]. N-fluoropyridinium salts occupy intermediate positions on this scale and offer tunable reactivity through substitution pattern modification [10].

Nucleophilic Displacement Reactions

Nucleophilic fluorination involves the displacement of leaving groups by fluoride nucleophiles. This approach provides access to alkyl fluorides through substitution reactions and has found application in the synthesis of fluorinated cyclopropanes [12] [13].

Triethylamine trihydrofluoride (Et3N·3HF) represents the most commonly employed nucleophilic fluorinating reagent [12] [13]. This reagent offers significant advantages over hydrogen fluoride, including reduced toxicity and near-neutral pH characteristics. Et3N·3HF has demonstrated effectiveness in the fluorination of alkyl bromides bearing electron-withdrawing substituents, proceeding through carbocation intermediates [13].

Tetrabutylammonium fluoride (TBAF) and its derivatives provide alternative nucleophilic fluorine sources [14]. TBAF complexes with tert-butanol or pinacol offer tunable nucleophilicity and improved handling characteristics compared to anhydrous TBAF. These reagents have shown particular utility in the fluorination of silyl-protected substrates and activated alkyl halides [14].

The use of alkali metal fluorides in combination with phase transfer catalysts or crown ethers enables fluorination under heterogeneous conditions [12]. Potassium fluoride with 18-crown-6 has proven effective for the fluorination of alkyl tosylates and triflates, providing access to primary and secondary alkyl fluorides with good yields [12].

Electrochemical fluorination using Et3N·3HF as the fluoride source has emerged as a specialized approach for the introduction of fluorine under mild conditions [13]. This methodology has shown particular promise for the fluorination of electron-rich substrates and provides an environmentally benign alternative to traditional fluorination methods [13].

Stereoselective Synthesis

The stereoselective synthesis of 2-fluoro-2-phenylcyclopropan-1-amine requires control over both the configuration of the cyclopropane ring and the relative stereochemistry of the fluorine and amine substituents. Multiple approaches have been developed to achieve high levels of stereochemical control in these transformations.

Diastereomer Control Mechanisms

Diastereoselectivity in cyclopropanation reactions can be controlled through substrate design, catalyst selection, and reaction conditions. The presence of fluorine substituents introduces additional complexity due to the electronic and steric effects of the carbon-fluorine bond [4] [15].

Substrate-controlled diastereoselectivity relies on the inherent bias of the starting materials to direct the approach of the carbene intermediate [15]. In the case of fluorinated alkenes, the electron-withdrawing nature of fluorine influences the regioselectivity of carbene addition, typically favoring approach from the less hindered face of the double bond [15].

The use of sterically bulky substituents on the cyclopropanation reagent can enhance diastereoselectivity through steric differentiation of the competing transition states [5]. 2,6-di-tert-butylphenyl alpha-bromo-beta-ketoesters have demonstrated superior diastereoselectivity compared to less hindered analogs in organophotocatalytic cyclopropanation reactions [5].

Solvent effects play a crucial role in determining diastereoselectivity, particularly in polar protic media where hydrogen bonding can influence transition state geometries [16]. The use of hexafluoroisopropanol as solvent has shown beneficial effects on both reaction efficiency and stereoselectivity in cyclopropanation reactions [8].

Temperature control provides an additional parameter for optimizing diastereoselectivity [16]. Lower reaction temperatures generally favor higher selectivity at the expense of reaction rate, allowing for kinetic resolution of competing pathways [16].

Enantioselective Catalysis

Enantioselective cyclopropanation represents one of the most challenging aspects of chiral cyclopropane synthesis due to the small size of the cyclopropane ring and the limited opportunities for stereocontrol [17] [18].

Chiral dirhodium tetracarboxylate catalysts have emerged as the gold standard for enantioselective cyclopropanation [6] [19]. The Rh2(p-PhTPCP)4 catalyst has demonstrated exceptional performance in the cyclopropanation of both symmetrical and non-symmetrical substrates, achieving enantiomeric excesses exceeding ninety-eight percent [6]. The catalyst can achieve up to 83,000 turnovers, demonstrating exceptional efficiency for large-scale applications [6].

Charette asymmetric cyclopropanation utilizing chiral dioxaborolane ligands represents an alternative approach to enantioselective cyclopropane synthesis [20] [18]. This methodology requires an allylic hydroxyl group as a directing element and proceeds through zinc carbenoid intermediates. The method has demonstrated broad substrate scope and excellent enantioselectivities, with enantiomeric excesses typically exceeding ninety percent [20] [18].

Biocatalytic approaches using engineered myoglobin variants have recently emerged as powerful tools for enantioselective cyclopropanation [4] [21]. These enzymatic systems demonstrate exceptional stereoselectivity, with both diastereomeric and enantiomeric ratios exceeding 99:1 achievable [4] [21]. The methodology has shown particular promise for the cyclopropanation of fluorinated alkenes, including gem-difluoroalkenes that are challenging substrates for traditional catalysts [21].

Chiral-at-metal rhodium(III) complexes provide an alternative catalytic platform for enantioselective cyclopropanation [22]. These systems have demonstrated effectiveness in the [2+1] cyclization of vinyl sulfoxonium ylides with alpha,beta-unsaturated acylimidazoles, providing access to 1,2,3-trisubstituted chiral cyclopropanes with good enantioselectivity [22].

The Michael-initiated ring closure approach using chiral auxiliaries and catalysts has shown promise for the enantioselective synthesis of fluorinated cyclopropanes [1]. Chiral sulfur ylides derived from camphor have demonstrated effectiveness in the cyclopropanation of electron-deficient alkenes, providing access to chiral cyclopropanes with high enantioselectivity [4].

Synthetic MethodYield RangeDiastereoselectivityEnantioselectivityReference
Copper-catalyzed diazo cyclopropanation40-95%3:2 to >20:1Not specified [3]
Rhodium-catalyzed enantioselective cyclopropanation65-99%>99:1>99% ee [6]
Biocatalytic cyclopropanation with myoglobin variants44-99%>99:1>99% ee [4] [21]
Charette asymmetric Simmons-Smith71-98%16:1 to >99:182-98% ee [20] [18]
Organophotocatalytic cyclopropanation43-97%VariableNot specified [7] [5]

XLogP3

1.2

MeSH Pharmacological Classification

Monoamine Oxidase Inhibitors

Dates

Last modified: 07-22-2023

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